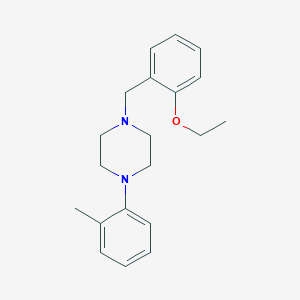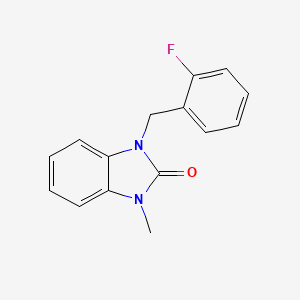
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In
作用機序
The exact mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, improve cognitive function, and induce apoptosis in cancer cells. Additionally, it has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
実験室実験の利点と制限
One of the major advantages of using 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds in the same class. Additionally, it has been shown to exhibit a wide range of pharmacological effects, making it a versatile tool for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. Finally, additional research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models, and has potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets, as well as to investigate its safety and efficacy in human clinical trials.
合成法
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including reductive amination, condensation, and reduction. One of the most common methods involves the reaction of 2-methylphenylpiperazine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is this compound, which can be purified using column chromatography.
科学的研究の応用
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-23-20-11-7-5-9-18(20)16-21-12-14-22(15-13-21)19-10-6-4-8-17(19)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOKZGQEJLCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)


![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)